
4-Chloro-3-iodobenzotrifluoride
Overview
Description
4-Chloro-3-iodobenzotrifluoride is an organic compound that belongs to the class of halogenated benzenes. It is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Chloro-3-iodobenzotrifluoride can be achieved through several methods. One common approach involves the halogenation of 1-chloro-4-(trifluoromethyl)benzene using iodine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods often involve large-scale halogenation processes with optimized reaction conditions to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
4-Chloro-3-iodobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding iodinated benzoic acids or reduction to form dehalogenated products.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound.
Scientific Research Applications
Pharmaceutical Development
4-Chloro-3-iodobenzotrifluoride serves as an important intermediate in the synthesis of pharmaceuticals. Its unique structure allows for the modification and enhancement of biological activity in drug development. For example, it has been utilized in C–N cross-coupling reactions to synthesize various pharmaceutical compounds, including those used for treating chronic conditions like leukemia and schizophrenia .
Case Study: Venetoclax Synthesis
In a study focusing on the synthesis of Venetoclax, a drug for chronic lymphocytic leukemia, this compound was effectively used in palladium-catalyzed reactions yielding high product purity and yield .
Agrochemical Formulations
This compound is also integral in the formulation of agrochemicals, particularly pesticides and herbicides. Its properties contribute to effective crop protection while aiming to minimize environmental impact. The trifluoromethyl group enhances the stability and efficacy of these formulations, making them more effective against pests while reducing toxicity to non-target organisms .
Material Science
In material science, this compound is employed in developing advanced materials, especially polymers that require enhanced thermal and chemical resistance. Its incorporation into polymer matrices can significantly improve material properties, making them suitable for high-performance applications .
Fluorinated Compounds Research
The compound plays a crucial role in synthesizing fluorinated compounds, which are essential in various applications such as refrigerants and specialty solvents. The presence of fluorine atoms often imparts desirable characteristics like thermal stability and low toxicity to the resulting compounds .
Analytical Chemistry
In analytical chemistry, this compound is utilized for detecting and quantifying specific compounds. It aids researchers in environmental monitoring and quality control processes by serving as a standard or reagent in various analytical methods .
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodobenzotrifluoride in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the trifluoromethyl group. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
4-Chloro-3-iodobenzotrifluoride can be compared with other halogenated benzenes, such as:
1-Chloro-4-(trifluoromethyl)benzene: Lacks the iodine atom, making it less reactive in certain coupling reactions.
1-Iodo-4-(trifluoromethyl)benzene: Lacks the chlorine atom, which affects its reactivity and applications.
1-Chloro-2-(trifluoromethyl)benzene: Lacks the iodine atom, making it less versatile in synthetic applications.
The presence of both chlorine and iodine atoms in this compound provides unique reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis.
Biological Activity
4-Chloro-3-iodobenzotrifluoride (CAS No. 672-57-1) is a halogenated aromatic compound with a molecular formula of CHClFI and a molecular weight of 306.45 g/mol. Its unique structure, characterized by the presence of chlorine, iodine, and trifluoromethyl groups, suggests potential biological activities that warrant investigation.
Property | Value |
---|---|
Molecular Formula | CHClFI |
Molecular Weight | 306.45 g/mol |
Boiling Point | 58–60 °C (0.5 mm Hg) |
Density | 1.973 g/cm³ |
Flash Point | >110 °C (230 °F) |
Neuroprotective Effects
One study highlighted the neuroprotective properties of synthetic ligands similar to those found in this compound. These compounds were shown to reduce stress responses in honey bees, indicating potential applications in neuroprotection and stress alleviation in other species as well .
Antiviral Activity
Although direct studies on the antiviral properties of this compound are scarce, its structural features suggest potential antiviral activity similar to that observed in other halogenated compounds. For instance, derivatives of halogenated benzene have demonstrated broad-spectrum virucidal activity against enveloped viruses . This suggests that further exploration of this compound could yield significant findings in antiviral research.
Case Studies and Research Findings
Case Study: Neuroprotective Ligands
A series of ligands structurally related to this compound were tested for their ability to bind to allatostatin receptors in honey bees. The results indicated that these ligands could modulate stress responses effectively, potentially providing insights into the development of neuroprotective agents .
Research Findings: Antiviral Potential
Research on related compounds has demonstrated that certain halogenated derivatives exhibit potent inhibitory effects on viral replication at non-cytotoxic doses. These findings underscore the importance of exploring the biological activity of halogenated compounds like this compound for their potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloro-3-iodobenzotrifluoride, considering steric and electronic effects of substituents?
- Methodology : Prioritize sequential halogenation to manage steric hindrance. For example, introduce the trifluoromethyl group first, followed by chlorination and iodination. Use catalysts like CuI for efficient aromatic iodination. Monitor reaction progress via TLC or GC-MS. Ensure inert conditions (e.g., N₂ atmosphere) to prevent side reactions involving iodine .
- Key Considerations : Substituent positioning (meta vs. para) influences reactivity; iodine’s bulkiness may require elevated temperatures (80–120°C) for substitution .
Q. How can researchers effectively characterize the purity and structure of this compound?
- Spectroscopic Tools :
- ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.2–8.0 ppm) and CF₃ group signals (δ ~120 ppm in ¹⁹F NMR) .
- Mass Spectrometry (EI-MS) : Look for molecular ion peak at m/z 306.45 (M⁺) and fragments corresponding to loss of Cl (Δ m/z 35) or I (Δ m/z 127) .
Q. What are the critical thermodynamic properties of this compound for experimental design?
- Boiling Point : Reported as 331–333 K at 0.07 kPa (NIST) and 58–60°C at 0.5 mmHg (Thermo Scientific) . Convert units to ensure consistency (1 mmHg ≈ 0.133 kPa).
- Density and Refractive Index : 1.973 g/cm³ and n = 1.54, respectively, critical for solvent selection and reaction scaling .
Advanced Research Questions
Q. How can regioselectivity challenges in derivatizing this compound be addressed?
- Strategy : Leverage iodine’s directing effects in cross-coupling reactions (e.g., Suzuki-Miyaura). Use Pd catalysts (e.g., Pd(PPh₃)₄) to activate the C–I bond selectively. For chlorinated positions, employ SNAr reactions with strong nucleophiles (e.g., amines) under basic conditions (K₂CO₃/DMF) .
- Case Study : Ullmann coupling with CuI/1,10-phenanthroline enables C–N bond formation at the iodine site with >80% yield .
Properties
IUPAC Name |
1-chloro-2-iodo-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3I/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLWFPKNYZEOTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10217480 | |
Record name | 1-Chloro-2-iodo-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10217480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672-57-1 | |
Record name | 4-Chloro-3-iodobenzotrifluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=672-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2-iodo-4-(trifluoromethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 672-57-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89703 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Chloro-2-iodo-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10217480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2-iodo-4-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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